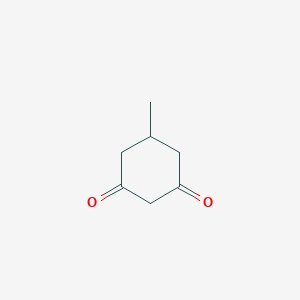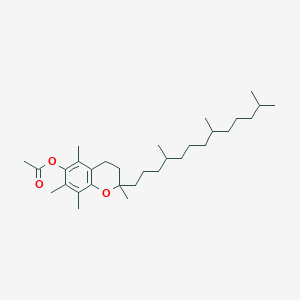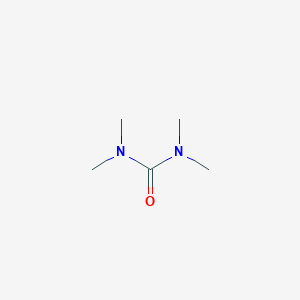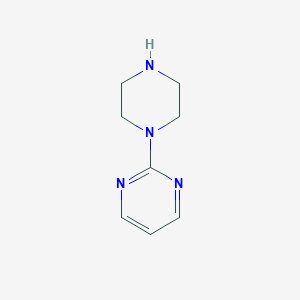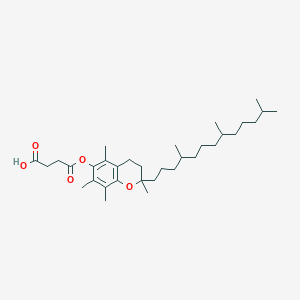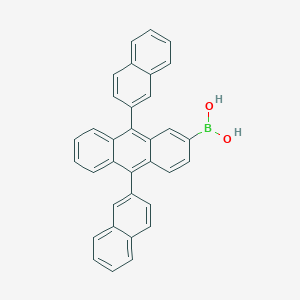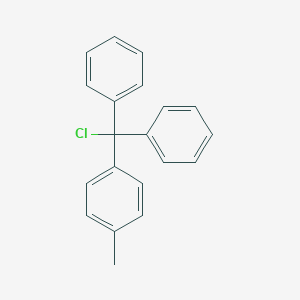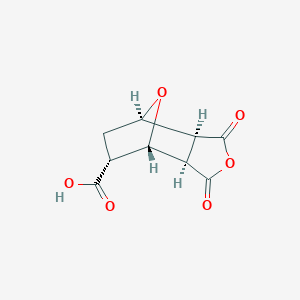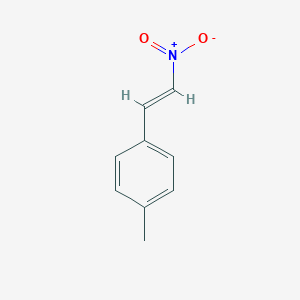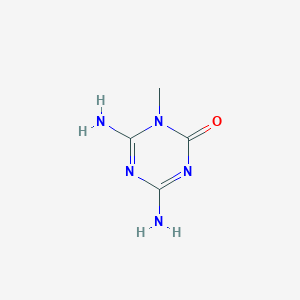
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one, also known as Melamine, is a nitrogen-rich organic compound that has been widely used in various fields. It is a white crystalline powder that is soluble in water and polar solvents. Melamine has been used in the production of resins, adhesives, flame retardants, and as a nitrogen source in fertilizers.
Mechanism Of Action
The mechanism of action of melamine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which has been linked to various diseases, such as gout and cardiovascular disease. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a crucial role in various physiological processes, such as vasodilation and immune response.
Biochemical And Physiological Effects
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to have various biochemical and physiological effects. In animal studies, melamine has been shown to increase the levels of various enzymes, such as superoxide dismutase and catalase, which are involved in the antioxidant defense system. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one is also stable under a wide range of conditions, making it suitable for various experimental setups. However, melamine has some limitations for lab experiments. It has low solubility in non-polar solvents, which can limit its use in certain applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one can also form complexes with other molecules, which can interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the study of melamine. In the field of material science, researchers are exploring the use of melamine-based materials in energy storage and conversion devices, such as batteries and fuel cells. In the field of biomedicine, researchers are investigating the potential therapeutic applications of melamine for the treatment of various diseases, such as cancer and neurodegenerative disorders. Researchers are also exploring the use of melamine as a biomaterial for tissue engineering and regenerative medicine applications.
Conclusion:
In conclusion, melamine is a nitrogen-rich organic compound that has been widely used in various fields. It can be synthesized through the reaction of urea and formaldehyde and has been extensively studied for its various properties and applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has potential therapeutic applications in the field of biomedicine and has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has advantages and limitations for lab experiments and has several future directions for study, including energy storage and conversion devices, tissue engineering, and regenerative medicine applications.
Synthesis Methods
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one can be synthesized through the reaction of urea and formaldehyde under high pressure and temperature. The reaction produces a mixture of melamine and other by-products such as ammeline and ammelide. The mixture is then purified through a series of recrystallization steps to obtain pure melamine.
Scientific Research Applications
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been extensively studied for its various properties and applications. In the field of material science, melamine has been used as a building block for the production of high-performance polymers, such as melamine-formaldehyde resins and melamine-based foams. These materials have excellent thermal and mechanical properties, making them suitable for a wide range of applications, including coatings, adhesives, and composites.
In the field of biomedicine, melamine has been studied for its potential therapeutic applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
properties
CAS RN |
127480-12-0 |
|---|---|
Product Name |
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one |
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4,6-diamino-1-methyl-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H7N5O/c1-9-3(6)7-2(5)8-4(9)10/h1H3,(H4,5,6,7,8,10) |
InChI Key |
QVHHLQSBIGYKSY-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=NC1=O)N)N |
Canonical SMILES |
CN1C(=NC(=NC1=O)N)N |
synonyms |
1,3,5-Triazin-2(1H)-one,4,6-diamino-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



